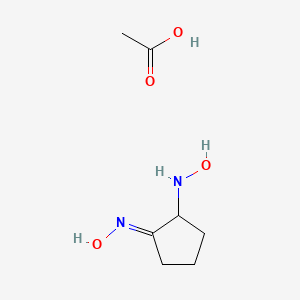
4-(4-nitrophenoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-nitrophenoxy)benzenesulfonamide, also known as NBDPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Mechanism of Action
The mechanism of action of 4-(4-nitrophenoxy)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis. This leads to the disruption of normal cellular function and ultimately leads to cell death.
Biochemical and Physiological Effects:
4-(4-nitrophenoxy)benzenesulfonamide has been shown to have both biochemical and physiological effects. Biochemically, it has been reported to inhibit the activity of specific enzymes and proteins, leading to the disruption of normal cellular processes. Physiologically, 4-(4-nitrophenoxy)benzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(4-nitrophenoxy)benzenesulfonamide in lab experiments is its high purity and yield. Additionally, it has been extensively studied in the laboratory setting, making it a well-characterized compound. However, one limitation of using 4-(4-nitrophenoxy)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(4-nitrophenoxy)benzenesulfonamide. One area of interest is the development of new anticancer drugs based on the structure of 4-(4-nitrophenoxy)benzenesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-nitrophenoxy)benzenesulfonamide and its potential applications in other fields, such as material science and environmental science. Finally, the synthesis of new derivatives of 4-(4-nitrophenoxy)benzenesulfonamide may lead to the discovery of new compounds with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 4-(4-nitrophenoxy)benzenesulfonamide involves the reaction of 4-nitrophenol with benzenesulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then treated with ammonia to yield the final compound, 4-(4-nitrophenoxy)benzenesulfonamide. This method has been widely used in the laboratory setting and has been reported to have high yields and purity.
Scientific Research Applications
4-(4-nitrophenoxy)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 4-(4-nitrophenoxy)benzenesulfonamide has been shown to have antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
4-(4-nitrophenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S/c13-20(17,18)12-7-5-11(6-8-12)19-10-3-1-9(2-4-10)14(15)16/h1-8H,(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZNRXSLSXLSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B5817315.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5817325.png)
![N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5817335.png)
![N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5817339.png)
![2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5817348.png)

![N-cyclopentyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5817360.png)
![1,2,3,4-tetramethyl-8-phenyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5817376.png)

![methyl [(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5817382.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5817390.png)
![N'-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5817397.png)
![ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5817401.png)